molecular formula C5H8N4O B8767027 1-Methyl-5-ureidopyrazole CAS No. 116856-17-8

1-Methyl-5-ureidopyrazole

Cat. No. B8767027
CAS RN: 116856-17-8
M. Wt: 140.14 g/mol
InChI Key: XSGPCKRUVVAWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-ureidopyrazole is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-5-ureidopyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-ureidopyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

116856-17-8

Product Name

1-Methyl-5-ureidopyrazole

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

(2-methylpyrazol-3-yl)urea

InChI

InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10)

InChI Key

XSGPCKRUVVAWNK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium cyanate (52 g) in water (400 ml) was added dropwise to a solution of 1-methyl-5-aminopyrazole (19.4 g) in acetic acid (96 ml) and water (192 ml), and the mixture was stirred at ambient temperature for 7 hours. The reaction mixture was poured into a mixture of water (400 ml) and ethyl acetate (400 ml). The organic layer was separated, washed with saturated aqueous sodium chloride, dried over magnesium sulfate and evaporated to give 1-methyl-5-ureidopyrazole (14.6 g).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Name
Quantity
192 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.